ITE-ATRA

Catalog No.
S531023
CAS No.
M.F
C41H49N5O8S
M. Wt
771.93
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ITE-ATRA

Product Name

ITE-ATRA

IUPAC Name

(2E,4E,6E,8E)-9-((E)-3-(((1-(2-(1H-Indole-3-carbonyl)thiazol-4-yl)-1,12-dioxo-5,8-dioxa-2,11-diazatridecan-13-yl)oxy)imino)-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona2,4,6,8-tetraenoic acid

Molecular Formula

C41H49N5O8S

Molecular Weight

771.93

InChI

InChI=1S/C41H49N5O8S/c1-27(9-8-10-28(2)23-37(48)49)13-14-32-29(3)33(15-16-41(32,4)5)46-54-25-36(47)42-17-19-52-21-22-53-20-18-43-39(51)35-26-55-40(45-35)38(50)31-24-44-34-12-7-6-11-30(31)34/h6-14,23-24,26,44H,15-22,25H2,1-5H3,(H,42,47)(H,43,51)(H,48,49)/b10-8+,14-13+,27-9+,28-23+,46-33+

InChI Key

KIPFIDAQXCYKQL-WZYLGJEPSA-N

SMILES

O=C(O)/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)/C(CCC1(C)C)=N/OCC(NCCOCCOCCNC(C2=CSC(C(C3=CNC4=C3C=CC=C4)=O)=N2)=O)=O

solubility

Soluble in DMSO

Synonyms

ITE-ATRA

The exact mass of the compound ITE-ATRA is 771.3302 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ITE-ATRA, or all-trans-retinoic acid, is a biologically active metabolite of vitamin A. It plays a crucial role in various physiological processes, including cell growth, differentiation, and apoptosis. ITE-ATRA is recognized for its significant impact on the development and maintenance of epithelial tissues and is particularly important in the context of embryonic development and cancer biology. The compound acts through nuclear receptors, primarily the retinoic acid receptors (RARs), which regulate gene expression in response to retinoic acid levels in the body .

That contribute to its biological activity. The primary reactions include:

  • Isomerization: ITE-ATRA can convert to its cis isomers under certain conditions, which may alter its biological activity.
  • Metabolism: The compound is metabolized by cytochrome P450 enzymes, particularly CYP26A1, which hydroxylates ITE-ATRA into various metabolites. These metabolites can have distinct biological effects compared to the parent compound .
  • Conjugation Reactions: ITE-ATRA can participate in conjugation reactions with glucuronic acid or sulfate, which can influence its solubility and excretion .

ITE-ATRA exhibits a wide range of biological activities:

  • Cell Differentiation: It promotes differentiation in various cell types, including neuronal cells and epithelial cells. This property is vital for normal development and tissue homeostasis .
  • Antineoplastic Effects: ITE-ATRA is used in the treatment of acute promyelocytic leukemia due to its ability to induce differentiation of promyelocytes into mature granulocytes .
  • Immune Modulation: The compound influences immune responses by modulating cytokine production and enhancing the function of immune cells .

ITE-ATRA can be synthesized through several methods:

  • Oxidation of Retinol: The most common method involves the oxidation of retinol (vitamin A alcohol) using various oxidizing agents such as chromic acid or potassium permanganate .
  • Chemical Synthesis from Retinal: Another approach includes synthesizing ITE-ATRA from retinal through enzymatic or chemical oxidation processes .
  • Total Synthesis: Advanced synthetic routes have been developed that allow for the total synthesis of ITE-ATRA from simpler organic compounds, although these methods are more complex and less commonly used in practice .

ITE-ATRA has numerous applications in both clinical and research settings:

  • Cancer Therapy: It is primarily used in treating acute promyelocytic leukemia and has shown efficacy in other cancers due to its differentiation-inducing properties .
  • Dermatology: ITE-ATRA is utilized in treating skin disorders such as acne and psoriasis due to its ability to promote cell turnover and reduce inflammation .
  • Research Tool: It serves as a critical reagent in studies investigating retinoid signaling pathways and their implications in developmental biology and cancer research .

Studies on ITE-ATRA's interactions reveal its complex behavior with various biological molecules:

  • Retinoid-Binding Proteins: ITE-ATRA interacts with cellular retinoic acid-binding proteins, which facilitate its transport and influence its availability for receptor activation .
  • Enzyme Interactions: The compound's metabolism by cytochrome P450 enzymes affects its biological half-life and activity, making these interactions crucial for understanding its pharmacokinetics .

ITE-ATRA shares structural similarities with several other retinoids, but it has unique properties that distinguish it:

Compound NameStructure TypeKey Biological ActivityUnique Feature
9-cis-Retinoic AcidIsomer of Retinoic AcidModulates vision-related processesInfluences photoreceptor function
Tretinoin (Isotretinoin)Synthetic RetinoidAcne treatment; reduces sebaceous gland activityStronger anti-acne effects
13-cis-Retinoic AcidIsomer of Retinoic AcidUsed in acne treatmentLess potent than all-trans form
RetinolVitamin A AlcoholPrecursor to retinoic acidsLess active than retinoic acids

ITE-ATRA's unique ability to induce differentiation makes it particularly valuable in cancer therapy compared to other similar compounds that may not exhibit such potent effects on cellular maturation.

Molecular Architecture and Functional Domains

ITE-ATRA features a hybrid molecular structure combining two functional domains:

  • All-trans-retinoic acid (ATRA): Derived from vitamin A, this moiety serves as a targeting ligand for CRABP-1 and CRABP-2.
  • ITE (2-(1H-Indole-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester): Acts as an alternative AhR ligand, enabling recruitment of the E3 ligase complex for targeted protein degradation.
  • Polyethylene glycol (PEG) linker: Connects the ATRA and ITE components, optimizing spatial proximity and binding efficacy.

Table 1: Structural Components of ITE-ATRA

ComponentRoleFunctional Groups
ATRA (C₂₀H₂₈O₂)CRABP targetingCyclohexene ring, conjugated double bonds, carboxylic acid
ITE (C₁₄H₁₀N₂O₃S)AhR ligand recruitmentIndole, thiazole, methyl ester
PEG linkerStructural connectivityEther bonds, repeating glycol units

The compound’s molecular weight is 771.93 g/mol, with a complex IUPAC name reflecting its hybrid design: (2E,4E,6E,8E)-9-((E)-3-(((1-(2-(1H-Indole-3-carbonyl)thiazol-4-yl)-1,12-dioxo-5,8-dioxa-2,11-diazatridecan-13-yl)oxy)imino)-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid.

Synthesis Strategies and Key Intermediate Development

ITE-ATRA is synthesized via a multi-step convergent approach:

Step 1: ATRA Core Synthesis

ATRA is derived from enzymatic oxidation of retinol (vitamin A) or synthetic retinoic acid precursors. Key steps include:

  • Retinol oxidation: Alcohol dehydrogenases convert retinol to retinal, followed by aldehyde dehydrogenases (e.g., RALDH) to produce ATRA.
  • Functionalization: Introduction of reactive groups (e.g., hydroxyl or carboxylic acid) for conjugation.

Step 2: ITE Component Synthesis

ITE is synthesized via:

  • Indole-thiazole coupling: Formation of the indole-3-carbonyl-thiazole core using carbonylative cross-coupling reactions.
  • Methoxycarbonyl group installation: Esterification of the thiazole carboxylic acid.

Step 3: Chimeric Conjugation

The ATRA and ITE moieties are linked via a PEG-based spacer:

  • Activation: ATRA’s carboxylic acid is activated (e.g., via NHS ester or DCC coupling) for nucleophilic attack.
  • Conjugation: PEG-linked ITE reacts with activated ATRA, forming a stable amide or ester bond.

Table 2: Key Intermediates and Reagents

Intermediate/ReagentFunctionSource/Reference
RetinolATRA precursor
RALDH enzymesRetinal-to-ATRA conversion
Indole-thiazole coreITE backbone
PEG spacerStructural linker

Physicochemical Properties and Stability Profile

ITE-ATRA exhibits distinct physicochemical characteristics critical for its stability and reactivity:

Table 3: Physicochemical Properties

PropertyValue/DescriptionSource/Reference
Molecular weight771.93 g/mol
AppearanceSolid powder
SolubilityLow in aqueous; high in organicInferred from structure
StabilityLight-sensitive; oxidative degradation

Stability Considerations

  • Light sensitivity: ATRA’s conjugated double bonds render ITE-ATRA susceptible to photochemical degradation.
  • Oxidative susceptibility: The thiazole and indole moieties may undergo oxidation under aerobic conditions.
  • Storage recommendations: Maintain under inert gas (e.g., nitrogen) at −20°C to preserve integrity.

E3 Ubiquitin Ligase Recruitment (Aryl Hydrocarbon Receptor-Mediated Pathway)

The E3 ubiquitin ligase recruitment mechanism of ITE-ATRA operates through the aryl hydrocarbon receptor pathway, representing a sophisticated cellular targeting system [9] [10] [11]. The indole-thiazole component of ITE-ATRA functions as an endogenous aryl hydrocarbon receptor agonist, binding to the receptor with high affinity and specificity [10] [12]. Upon ligand binding, the aryl hydrocarbon receptor undergoes conformational changes that facilitate its nuclear translocation and subsequent interaction with aryl hydrocarbon receptor nuclear translocator [10] [13].

The aryl hydrocarbon receptor belongs to the basic helix-loop-helix Per-aryl hydrocarbon receptor nuclear translocator-Sim family of transcription factors and serves as a crucial regulator of xenobiotic metabolism and cellular responses [10] [11]. In the absence of ligand, the aryl hydrocarbon receptor exists in the cytoplasm as part of a multi-protein complex containing heat shock protein 90, p23, and hepatitis B virus X-associated protein 2 [11] [13]. The binding of the indole-thiazole component of ITE-ATRA disrupts this cytoplasmic complex and triggers the receptor's translocation to the nucleus [10] [13].

Following nuclear translocation, the activated aryl hydrocarbon receptor forms a heterodimeric complex with aryl hydrocarbon receptor nuclear translocator, which subsequently binds to dioxin-responsive elements in target gene promoters [10] [11]. This binding event initiates the recruitment of E3 ubiquitin ligase complexes to the target proteins, facilitating their ubiquitination and subsequent proteasomal degradation [9] [13]. The E3 ubiquitin ligases function as the final step in the ubiquitination cascade, working in conjunction with ubiquitin-activating enzymes and ubiquitin-conjugating enzymes to transfer ubiquitin molecules to lysine residues on target substrates [9].

The specificity of this pathway depends on the expression levels and subcellular localization of aryl hydrocarbon receptor in different cell types [10] [11]. Cells with higher aryl hydrocarbon receptor expression demonstrate enhanced sensitivity to ITE-ATRA-mediated protein degradation, while cells lacking functional aryl hydrocarbon receptor show reduced degradation efficiency through this pathway [10] [14]. The kinetics of aryl hydrocarbon receptor-mediated degradation typically follow a time-dependent pattern, with maximal degradation observed between 12 to 24 hours post-treatment [11] [13].

Research findings indicate that the aryl hydrocarbon receptor pathway recruited by ITE-ATRA can target multiple protein substrates simultaneously, depending on the cellular context and protein expression profiles [9] [10]. The degradation efficiency through this mechanism is influenced by factors including aryl hydrocarbon receptor expression levels, nuclear transport machinery functionality, and the availability of E3 ubiquitin ligase complexes [9] [11]. Studies have demonstrated that the indole-thiazole component maintains its aryl hydrocarbon receptor binding affinity even when conjugated to the retinoic acid moiety, preserving the integrity of this degradation pathway [12] [14].

Hydrophobic Tagging-Mediated Degradation

The hydrophobic tagging degradation mechanism employed by ITE-ATRA represents an innovative approach to targeted protein degradation that operates independently of specific E3 ubiquitin ligase recruitment [14] [15] [16]. This mechanism relies on the principle that appending hydrophobic moieties to protein surfaces can mimic the partially unfolded state characteristic of misfolded proteins, thereby activating cellular quality control systems [14] [18] [21].

The all-trans retinoic acid component of ITE-ATRA functions as the hydrophobic tagging element, creating surface hydrophobicity when bound to target proteins [14] [15]. Upon binding to cellular retinoic acid-binding proteins, the retinoic acid moiety exposes hydrophobic regions that are normally buried within the protein structure [14] [21]. This exposure triggers recognition by molecular chaperones, particularly heat shock protein 70, which identifies the exposed hydrophobic surfaces as indicators of protein misfolding [21].

The cellular protein quality control machinery responds to hydrophobic tagging through multiple interconnected pathways [15] [18] [21]. Heat shock protein 70 and related molecular chaperones bind to the exposed hydrophobic regions and facilitate the recruitment of additional quality control factors [21]. This process leads to the polyubiquitination of target proteins through chaperone-mediated mechanisms that operate independently of traditional E3 ubiquitin ligase recruitment strategies [15] [21].

Table 2: Hydrophobic Tagging Mechanism Components

ComponentFunctionCellular Response
All-trans retinoic acid moietyHydrophobic tagSurface hydrophobicity exposure
Heat shock protein 70Chaperone recognitionMisfolded protein identification
Ubiquitin proteasome systemDegradation machineryProteasomal clearance
Quality control factorsRegulatory proteinsDegradation signal amplification

The degradation kinetics of hydrophobic tagging differ significantly from traditional E3 ubiquitin ligase-mediated pathways [14] [15] [18]. Hydrophobic tagging-induced degradation typically occurs more rapidly, with observable protein reduction within 2 to 6 hours of compound treatment [14] [18]. This accelerated timeline reflects the direct engagement of quality control mechanisms rather than the transcriptional and translational processes required for E3 ubiquitin ligase recruitment [15] [21].

Experimental evidence demonstrates that hydrophobic tagging-mediated degradation can target proteins that are typically resistant to traditional proteolysis-targeting chimera approaches [14] [16] [18]. The mechanism shows particular effectiveness against proteins with exposed hydrophobic binding sites or those that undergo conformational changes upon ligand binding [14] [21]. Studies using proteasome inhibitors confirm that hydrophobic tagging-induced degradation operates through the ubiquitin-proteasome system, although the ubiquitination patterns may differ from those generated by specific E3 ubiquitin ligase recruitment [15] [18].

The efficiency of hydrophobic tagging is influenced by several molecular factors, including the size and hydrophobicity of the tagging moiety, the stability of the target protein-ligand complex, and the cellular expression levels of molecular chaperones [14] [15] [21]. Research has shown that adamantane-based hydrophobic tags can achieve similar degradation efficiency to the retinoic acid component of ITE-ATRA, confirming that the hydrophobic properties rather than specific chemical structure drive this mechanism [14] [16].

Dual Degradation Pathways and Selectivity

The dual degradation pathway architecture of ITE-ATRA creates a unique selectivity profile that combines the specificity advantages of both E3 ubiquitin ligase recruitment and hydrophobic tagging mechanisms [14] [25] [27]. This bifunctional approach enables the compound to achieve enhanced degradation efficiency while maintaining target selectivity through multiple independent recognition systems [14] [27].

The integration of both degradation pathways operates through additive mechanisms rather than competitive interactions [25] [27]. Research using single and double knockout cell lines has demonstrated that both the aryl hydrocarbon receptor-mediated and hydrophobic tagging pathways contribute to overall protein degradation in an additive fashion [25] [27]. When one pathway is compromised, the remaining mechanism can still achieve substantial protein reduction, providing robustness against resistance mechanisms [25] [27].

Selectivity in dual pathway systems emerges from the intersection of multiple targeting requirements [14] [25] [32]. Target proteins must possess binding sites for the retinoic acid component while being present in cells that express functional aryl hydrocarbon receptor for maximal degradation efficiency [10] [14]. This dual requirement creates a selectivity filter that reduces off-target effects compared to single-mechanism degraders [14] [32].

Table 3: Dual Pathway Selectivity Mechanisms

Selectivity FactorAryl Hydrocarbon Receptor PathwayHydrophobic Tagging PathwayCombined Effect
Target protein bindingIndole-thiazole component specificityRetinoic acid component bindingDual binding requirement
Cellular requirementsAryl hydrocarbon receptor expressionQuality control machineryMultiple cellular dependencies
Degradation kinetics12-24 hours2-6 hoursBiphasic degradation profile
Resistance mechanismsAryl hydrocarbon receptor knockoutChaperone dysfunctionDual pathway redundancy

The temporal dynamics of dual pathway degradation exhibit distinct phases that reflect the different kinetic properties of each mechanism [14] [25] [27]. Initial protein reduction occurs through hydrophobic tagging within the first few hours, followed by sustained degradation through aryl hydrocarbon receptor-mediated E3 ubiquitin ligase recruitment [14] [27]. This biphasic degradation profile provides both rapid initial response and prolonged protein suppression [25] [27].

Experimental studies have revealed that the dual pathway approach can overcome certain resistance mechanisms that limit single-mechanism degraders [25] [27]. Cells with reduced E3 ubiquitin ligase expression maintain degradation capability through hydrophobic tagging, while cells with impaired quality control machinery can still achieve protein reduction through aryl hydrocarbon receptor-mediated pathways [14] [25]. This redundancy enhances the therapeutic potential of dual pathway degraders in diverse cellular contexts [25] [27].

The selectivity profile of ITE-ATRA demonstrates preferential targeting of cellular retinoic acid-binding proteins in aryl hydrocarbon receptor-expressing cells [1] [14] [24]. This selectivity arises from the requirement for both retinoic acid binding capability and aryl hydrocarbon receptor-mediated pathway activation [10] [14]. Proteins lacking affinity for the retinoic acid component or present in aryl hydrocarbon receptor-deficient cells show minimal degradation, confirming the specificity of the dual targeting approach [10] [14].

Cellular retinoic acid-binding proteins represent a critical class of intracellular molecules that regulate retinoic acid homeostasis and signaling pathways. The compound Indole-3-Thiazole-All-Trans-Retinoic Acid specifically targets these proteins through a sophisticated degradation mechanism that involves multiple molecular players and regulatory pathways [1] [2] [3].

Target Engagement and Molecular Recognition

     Protein Target Molecular Weight (kDa) Binding Affinity for Retinoic Acid (Kd) Cellular Localization                      Primary Function             CRABP1                  ~15.6                   ~22 nM (with CYP26B1)     Cytoplasm/Nuclear RA sequestration, degradation pathway             CRABP2                  ~15.7                   ~24 nM (with CYP26B1)     Cytoplasm/Nuclear          RA nuclear transport to RARs

CRABP1 & CRABP2 Complex ~31.3 (combined) Differential binding Cytoplasm/Nuclear Coordinate RA homeostasis

Cellular Retinoic Acid-Binding Protein 1 and Cellular Retinoic Acid-Binding Protein 2 demonstrate distinct yet complementary roles in retinoic acid metabolism and cellular signaling. Research has established that these proteins exhibit high-affinity binding to all-trans-retinoic acid, with binding affinities in the low nanomolar range when complexed with cytochrome P450 enzymes [4]. The proteins share remarkable structural similarity, with approximately 84% sequence identity, yet their functional roles diverge significantly in cellular contexts [1] [5].

Cellular Localization and Transport Mechanisms

Cellular Retinoic Acid-Binding Protein 1 primarily functions as a cytoplasmic sequestration factor, limiting the access of retinoic acid to nuclear retinoic acid receptors while facilitating its degradation through cytochrome P450-mediated pathways [2] [3]. In contrast, Cellular Retinoic Acid-Binding Protein 2 possesses a nuclear import signal that enables its translocation to the nucleus, where it delivers retinoic acid directly to retinoic acid receptors through protein-protein interactions [5] [6].

The differential cellular localization patterns of these proteins contribute to their distinct susceptibilities to Indole-3-Thiazole-All-Trans-Retinoic Acid-mediated degradation. Studies have demonstrated that Cellular Retinoic Acid-Binding Protein 2 exhibits greater nuclear localization compared to Cellular Retinoic Acid-Binding Protein 1, which shuttles between cytoplasmic and nuclear compartments [2] [7].

Protein-Protein Interaction Networks

       Protein Feature          CRABP1 Properties          CRABP2 Properties        Functional Differences     Structural Family        Lipocalin-like fold        Lipocalin-like fold       84% sequence similarity   Ligand Binding Site Hydrophobic binding pocket Hydrophobic binding pocket  Similar Kd for retinoic acid  Nuclear Localization Shuttles cytoplasm-nucleus      Nuclear import signal  CRABP2 more nuclear-directed  Protein Interactions       CYP26 enzymes, ClpXP    RAR, HuR, ARNT proteins    Different protein partners

Degradation Susceptibility High (multiple pathways) Moderate (selective) CRABP1 more degradation-prone
Functional Redundancy Partial with CRABP2 Partial with CRABP1 Non-redundant functions

The protein interaction networks surrounding Cellular Retinoic Acid-Binding Protein 1 and Cellular Retinoic Acid-Binding Protein 2 reveal their specialized functions in retinoic acid metabolism. Cellular Retinoic Acid-Binding Protein 1 demonstrates preferential interactions with cytochrome P450 enzymes, particularly cytochrome P450 26A1, cytochrome P450 26B1, and cytochrome P450 26C1, facilitating retinoic acid degradation [4] [8]. This protein also interacts with the ClpXP protease system, contributing to its own degradation under certain cellular conditions [3].

Cellular Retinoic Acid-Binding Protein 2 exhibits a distinct interaction profile, forming complexes with retinoic acid receptors, human antigen R protein, and aryl hydrocarbon receptor nuclear translocator proteins [2] [5]. The interaction between Cellular Retinoic Acid-Binding Protein 2 and human antigen R protein enhances the stabilization of specific messenger ribonucleic acid transcripts involved in cell proliferation and differentiation pathways [2].

Degradation Susceptibility and Selectivity

Research findings indicate that Cellular Retinoic Acid-Binding Protein 1 demonstrates higher susceptibility to degradation through multiple pathways compared to Cellular Retinoic Acid-Binding Protein 2 [9]. This differential susceptibility appears to be related to structural features and protein interaction patterns rather than simply ligand binding affinity. Studies using hydrophobic tagging approaches have revealed that Cellular Retinoic Acid-Binding Protein 2 can be degraded through both aryl hydrocarbon receptor-dependent and aryl hydrocarbon receptor-independent mechanisms, while Cellular Retinoic Acid-Binding Protein 1 degradation occurs primarily through aryl hydrocarbon receptor-dependent pathways [9].

Aryl Hydrocarbon Receptor-Dependent Ubiquitination

The aryl hydrocarbon receptor-dependent ubiquitination pathway represents a sophisticated mechanism through which Indole-3-Thiazole-All-Trans-Retinoic Acid mediates targeted protein degradation. This pathway involves the formation of a multi-subunit E3 ubiquitin ligase complex that recognizes and ubiquitinates specific target proteins for proteasomal degradation [10] [11] [12].

Molecular Architecture of Aryl Hydrocarbon Receptor E3 Ligase Complex

  E3 Ligase Component            Molecular Function Role in Ubiquitination          Degradation Pathway     CUL4B (Scaffold)         Core scaffold protein       Complex assembly      CRL4B complex formation   RBX1 (RING domain)         E2 enzyme recruitment     Catalytic activity           Ubiquitin transfer       DDB1 (Adaptor) Substrate recognition adaptor     Target recognition Protein-protein interactions

AhR (Substrate receptor) Ligand-dependent activation Substrate recruitment Target protein binding
β-Naphthoflavone (Ligand) AhR activation ligand Receptor activation Signal initiation

The aryl hydrocarbon receptor functions as a ligand-dependent E3 ubiquitin ligase when activated by appropriate ligands such as β-naphthoflavone or other aryl hydrocarbon receptor agonists [10] [13]. Upon ligand binding, the aryl hydrocarbon receptor undergoes conformational changes that enable its association with the Cullin 4B-based E3 ubiquitin ligase complex, where it serves as a substrate recognition subunit [10] [14].

The ligand-activated aryl hydrocarbon receptor assembles with Cullin 4B, Really Interesting New Gene Box 1, and Damaged Deoxyribonucleic Acid-Binding Protein 1 to form a functional E3 ubiquitin ligase complex designated as CRL4B^AhR^ [10] [13]. This complex demonstrates substrate specificity through the ligand-activated aryl hydrocarbon receptor, which determines which proteins are targeted for ubiquitination and subsequent proteasomal degradation.

Ligand-Dependent Activation Mechanisms

Research has established that different aryl hydrocarbon receptor ligands can induce distinct conformational states in the receptor, leading to varied substrate specificities and degradation outcomes [15] [16]. The activation of aryl hydrocarbon receptor by β-naphthoflavone or related compounds triggers its dissociation from cytoplasmic chaperone complexes and enables its participation in the E3 ubiquitin ligase complex [10] [16].

Studies have demonstrated that the aryl hydrocarbon receptor-mediated ubiquitination process operates independently of the classical genomic pathway involving aryl hydrocarbon receptor nuclear translocator [17] [10]. This non-genomic function allows for rapid protein degradation responses without requiring transcriptional activation of target genes, providing a mechanism for immediate cellular responses to environmental or pharmacological stimuli [17] [15].

Substrate Recognition and Specificity

The substrate specificity of the aryl hydrocarbon receptor E3 ubiquitin ligase complex depends on the conformational state induced by specific ligands and the availability of target proteins within the cellular environment [15] [12]. Research has identified several substrate proteins for this complex, including estrogen receptor alpha, estrogen receptor beta, and androgen receptor, in addition to Cellular Retinoic Acid-Binding Proteins [10] [13].

The recognition of Cellular Retinoic Acid-Binding Proteins by the aryl hydrocarbon receptor complex appears to involve direct protein-protein interactions that are stabilized by the ligand-activated conformation of the aryl hydrocarbon receptor [18] [9]. This recognition process is highly specific and does not affect other structurally similar proteins, demonstrating the precision of the degradation mechanism.

Ubiquitination Cascade and Regulation

   Degradation Step             Key Molecular Players                                     Mechanism Details      Research Evidence Level Target Recognition          CRABP1/CRABP2, AhR, DDB1 Ligand-dependent AhR activation and substrate binding      High (multiple studies) E3 Ligase Assembly        CUL4B, RBX1, DCAF proteins  Multi-subunit CRL4B complex formation and activation       High (structural data)

Ubiquitin Conjugation E1, E2, E3 enzyme cascade Sequential ubiquitin attachment via lysine residues High (biochemical assays)
Proteasomal Recognition 26S proteasome, ubiquitin chains K48-linked polyubiquitin chain recognition High (mechanistic studies)
Protein Unfolding AAA+ ATPases, unfolding machinery ATP-dependent mechanical protein unfolding Moderate (some studies)
Proteolytic Cleavage Threonine proteases, peptidases Regulated proteolysis in catalytic chamber High (established mechanism)

The ubiquitination cascade initiated by the aryl hydrocarbon receptor E3 ligase complex follows the established three-step enzymatic process involving E1 ubiquitin-activating enzymes, E2 ubiquitin-conjugating enzymes, and the E3 ubiquitin ligase complex [11] [19]. The Really Interesting New Gene Box 1 component of the complex serves as the catalytic core, recruiting appropriate E2 enzymes and facilitating the transfer of ubiquitin molecules to target proteins [11] [20].

The formation of polyubiquitin chains on target proteins follows specific linkage patterns, with K48-linked polyubiquitin chains serving as the primary degradation signal recognized by the 26S proteasome [15] [19]. Research has demonstrated that the aryl hydrocarbon receptor-mediated ubiquitination process generates these degradation-targeting polyubiquitin chains efficiently, leading to rapid target protein turnover [21] [22].

Cullin 4B Complex Formation and Proteasomal Degradation

The Cullin 4B complex represents the central scaffold for the E3 ubiquitin ligase activity that mediates Indole-3-Thiazole-All-Trans-Retinoic Acid-induced protein degradation. This complex demonstrates sophisticated regulatory mechanisms and precise substrate specificity that enable targeted protein degradation without affecting cellular homeostasis [23] [24] [25].

Structural Organization and Assembly

Complex Component Protein Size (kDa) Complex Function Degradation Role Research Evidence
CUL4B ~104 Scaffold and regulation Central organizing hub Essential for complex stability
DDB1 ~127 Substrate recognition Target protein binding Direct protein interactions
RBX1/ROC1 ~12 E2 recruitment Ubiquitin transfer Catalytic core component
DCAF (Variable) Variable (20-150) Substrate specificity Specificity determination Determines target selection
NEDD8 ~8.5 Complex activation Conformational activation Post-translational modification

Cullin 4B serves as the central scaffold protein in the Cullin 4B-RING E3 ubiquitin ligase complex, providing the structural framework for the assembly of other complex components [20] [25]. The protein contains a unique N-terminal extension that distinguishes it from its paralog Cullin 4A and contributes to its specific subcellular localization and function [23] [26]. This N-terminal region undergoes extensive phosphorylation during mitosis, which regulates the complex's activity and substrate specificity [23] [26].

The complex assembly involves the interaction of Cullin 4B with Damaged Deoxyribonucleic Acid-Binding Protein 1 at its N-terminus, which serves as an adaptor protein for substrate recognition [20] [25]. Really Interesting New Gene Box 1 associates with the C-terminal domain of Cullin 4B through its RING domain, providing the catalytic activity necessary for ubiquitin transfer [20] [27].

Post-Translational Regulation and Activation

The activity of the Cullin 4B complex is regulated through covalent modification by NEDD8, a ubiquitin-like protein that attaches to a conserved lysine residue in the C-terminal region of Cullin 4B [20] [25]. This neddylation induces conformational changes in the complex that enhance its ubiquitin ligase activity and promote substrate recognition [23] [26].

Research has demonstrated that the phosphorylation state of Cullin 4B, particularly in its N-terminal extension, plays a critical role in determining substrate specificity and complex activity [23] [26]. During mitosis, extensive phosphorylation by cyclin-dependent kinases and other mitotic kinases modulates the complex's interaction with specific substrate receptors and influences its cellular localization [23] [26].

Substrate Recognition Mechanisms

The substrate specificity of the Cullin 4B complex is determined primarily through the interaction of Damaged Deoxyribonucleic Acid-Binding Protein 1 with various DDB1-Cullin 4-Associated Factor proteins [20] [28]. These substrate receptors provide the specificity determinants that enable the complex to recognize and bind particular target proteins while avoiding non-specific interactions [23] [28].

In the context of Indole-3-Thiazole-All-Trans-Retinoic Acid-mediated degradation, the aryl hydrocarbon receptor functions as a specialized substrate receptor that recognizes Cellular Retinoic Acid-Binding Proteins through ligand-dependent conformational changes [18] [10]. This recognition mechanism ensures that only the intended target proteins are marked for degradation while preserving other cellular proteins.

Proteasomal Degradation Pathway

The polyubiquitinated target proteins generated by the Cullin 4B complex are recognized and processed by the 26S proteasome, a large multi-subunit protease complex responsible for regulated protein degradation [29] [30]. The proteasome recognizes K48-linked polyubiquitin chains on target proteins and initiates a complex process of substrate unfolding and proteolysis [29] [30].

The degradation process involves several distinct steps, including substrate recognition, deubiquitination, protein unfolding, and proteolytic cleavage within the catalytic core of the proteasome [29] [30]. Research has demonstrated that this process is highly regulated and can be modulated by various cellular factors, including proteasome inhibitors and deubiquitinating enzymes [31] [32].

Clinical and Therapeutic Implications

   Experimental Approach                        Key Findings                 Technical Methods                Clinical Relevance

Protein-protein interactions AhR-CRABP direct binding confirmed Co-immunoprecipitation, pulldown Protein complex validation
Ubiquitination assays CUL4B-dependent ubiquitination In vitro ubiquitination reactions Therapeutic target identification
Proteasome inhibition MG132 blocks degradation Proteasome inhibitor treatment Drug mechanism confirmation
siRNA knockdown studies AhR required for CRABP1 degradation RNA interference techniques Pathway component validation
Mass spectrometry Ubiquitin chain identification LC-MS/MS analysis Biomarker development
Cell-based degradation Dose-dependent protein loss Western blot quantification Treatment response monitoring

The understanding of Cullin 4B complex formation and proteasomal degradation mechanisms has significant implications for therapeutic development and clinical applications [25] [33]. The complex has been implicated in various disease processes, including cancer, neurological disorders, and immune system dysfunction, making it an attractive target for therapeutic intervention [25] [34].

Research has demonstrated that modulation of Cullin 4B complex activity can influence cellular responses to various stimuli and may provide opportunities for developing novel therapeutic approaches [24] [35]. The specificity of the degradation pathway and its regulation by post-translational modifications suggest that targeted interventions could be designed to selectively modulate specific cellular functions without causing widespread toxicity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

771.3302

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023

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